molecular formula C12H11NO2S B2715051 2-[3-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole CAS No. 2408964-45-2

2-[3-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole

Cat. No. B2715051
CAS RN: 2408964-45-2
M. Wt: 233.29
InChI Key: YVLBKHNCBALXIY-UHFFFAOYSA-N
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Description

The compound is a derivative of oxirane, also known as epoxy . Epoxy resins are widely used in a variety of applications due to their good mechanical strength, chemical resistance, and adhesion to several substrates .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. As this compound is a derivative of oxirane, it may share some of its properties, such as reactivity .

Scientific Research Applications

Pharmacological Studies

Compounds structurally similar to 2-[3-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole have been evaluated for their potential in treating various conditions. For instance, oxadiazole and thiadiazole derivatives have been synthesized and assessed for their anticancer activities. These compounds, including those with a thiazole moiety, have shown promising results in inhibiting tumor growth and displaying significant anticancer properties (Gomha et al., 2017). Another study focused on the development of tubulin polymerization inhibitors based on the 2-aryl/heteroaryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazole scaffold, demonstrating significant growth inhibition activity on cancer cell lines and potential antivascular activity (Romagnoli et al., 2012).

Materials Science Applications

In materials science, heterocyclic compounds like oxazoles and thiazoles have been used in the synthesis of novel materials with specific optical and electronic properties. For example, highly conjugated thiophene derivatives sensitive to visible light have been utilized as photoinitiators for the cationic polymerization of oxiranes and other monomers, demonstrating their effectiveness in initiating polymerization under visible light (Aydoğan et al., 2010).

Chemical Synthesis and Reactivity

Compounds with the oxirane (epoxide) moiety, similar to 2-[3-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole, are known for their reactivity and have been used in various chemical syntheses. For instance, the alkylation of azoles with 1-chloro-2,3-epoxypropane and subsequent cycloaddition reactions have been employed to synthesize N-(oxiran-2-ylmethyl)azoles, demonstrating the versatility of these compounds in synthetic chemistry (Golobokova et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, in the case of epoxy resins, the oxirane groups can react with hardeners to form a cross-linked polymer, providing the resin with its characteristic strength and resistance .

Future Directions

The future directions for this compound would likely depend on its specific applications. For instance, if it’s used as a type of epoxy resin, future research might focus on developing bio-based alternatives or improving the properties of the resin .

properties

IUPAC Name

2-[3-(oxiran-2-ylmethoxy)phenyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-2-9(12-13-4-5-16-12)6-10(3-1)14-7-11-8-15-11/h1-6,11H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLBKHNCBALXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC(=C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole

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